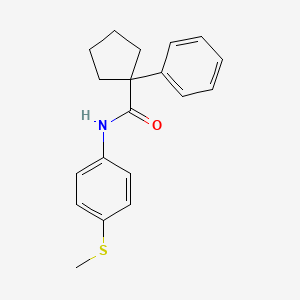

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide, also known as 3-Cl-4-MSB, is a chemical compound that has been extensively studied for its potential use in pharmaceutical research. It is a sulfonamide derivative that has shown promising results in various scientific applications, including cancer treatment, anti-inflammatory therapy, and as an inhibitor of carbonic anhydrase enzymes.

Applications De Recherche Scientifique

Cognitive Enhancement and Neuroprotection

SB-399885, a related compound, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It demonstrates potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. The compound's cognitive-enhancing effects are likely mediated through enhancements of cholinergic function, as demonstrated in aged rat models and novel object recognition paradigms (Hirst et al., 2006).

Agricultural Applications

Chlorsulfuron, a structurally related herbicide, shows selective activity in cereals due to the ability of tolerant plants to rapidly metabolize the herbicide to inactive forms. This selectivity is crucial for its use as a postemergence herbicide, highlighting the biological mechanisms behind the selective action of such compounds in agriculture (Sweetser et al., 1982).

Photodynamic Therapy for Cancer

A new zinc phthalocyanine derivative substituted with benzenesulfonamide groups has been synthesized, showing high singlet oxygen quantum yield. This compound is promising for photodynamic therapy (PDT) applications in cancer treatment due to its potent photosensitizing capabilities, offering a new avenue for the development of effective PDT agents (Pişkin et al., 2020).

Molecular Structure and Assembly

Research on arylsulfonamide para-alkoxychalcone hybrids reveals the impact of methylene group inclusion on molecular conformation and assembly. These studies provide insights into the structural basis of compound interactions and potential applications in designing molecules with specific properties (de Castro et al., 2013).

Progesterone Receptor Antagonists

Development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has introduced a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds offer potential for clinical treatment of diseases like uterine leiomyoma and endometriosis. The benzenesulfonanilide skeleton functions as a new scaffold for PR antagonists, showcasing the versatility of benzenesulfonamide derivatives in drug development (Yamada et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to target dna gyrase, a type ii topoisomerase, which is crucial for bacterial dna replication .

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target, potentially inhibiting its function and leading to the disruption of essential cellular processes .

Biochemical Pathways

If it does indeed target dna gyrase, it would affect the dna replication pathway, leading to the inhibition of bacterial growth .

Result of Action

Similar compounds have demonstrated antibacterial activity, suggesting that it may lead to the inhibition of bacterial growth .

Propriétés

IUPAC Name |

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFKSWNDUANQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-methoxyphenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2775414.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-[1-(methanesulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2775416.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2775420.png)

![1-(2,5-Dimethylbenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2775421.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole](/img/structure/B2775427.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2775433.png)